2-hydroxy-S-[4-(2-methyl-1,3-oxazol-4-yl)phenyl]-2-[4-(thiophen-3-yl)phenyl]ethane-1-sulfonamido
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Overview
Description
2-hydroxy-S-[4-(2-methyl-1,3-oxazol-4-yl)phenyl]-2-[4-(thiophen-3-yl)phenyl]ethane-1-sulfonamido is a useful research compound. Its molecular formula is C22H20N2O4S2 and its molecular weight is 440.53. The purity is usually 95%.
BenchChem offers high-quality 2-hydroxy-S-[4-(2-methyl-1,3-oxazol-4-yl)phenyl]-2-[4-(thiophen-3-yl)phenyl]ethane-1-sulfonamido suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-hydroxy-S-[4-(2-methyl-1,3-oxazol-4-yl)phenyl]-2-[4-(thiophen-3-yl)phenyl]ethane-1-sulfonamido including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Characterization
Sulfonamide-derived compounds, including those similar in structure to 2-hydroxy-S-[4-(2-methyl-1,3-oxazol-4-yl)phenyl]-2-[4-(thiophen-3-yl)phenyl]ethane-1-sulfonamido, have been synthesized and characterized. These compounds and their transition metal complexes have been studied for their bonding, structure, and potential applications. For example, a study detailed the synthesis, characterization, and biological evaluation of sulfonamide-derived ligands and their metal complexes, revealing moderate to significant antibacterial activity and good antifungal activity against various strains (Chohan & Shad, 2011).
Biological and Medicinal Applications
Research has explored the biological and medicinal applications of sulfonamide derivatives, including their antimicrobial activity. Novel thiourea, hydrazine, fused pyrimidine, and 2-(4-substituted)anilinobenzoazole derivatives containing sulfonamido moieties have been synthesized and tested for their antimicrobial properties. These studies indicate potential applications in developing new antibacterial agents (El-Gaby et al., 2002).
Environmental and Catalytic Applications
The environmental decontamination potential of sulfonamide derivatives has been investigated, particularly in the context of activating peroxydisulfate (PDS) with iron (II) to produce sulfate radical for contaminant degradation. This research suggests that sulfonamide compounds, through their interaction with metal ions, can play a role in environmental remediation technologies (Wang et al., 2018).
Surface-Active Properties
Sulfobetaine-type zwitterionic gemini surfactants, which can be considered structurally similar to the compound due to their sulfonamide components, have been synthesized and their surface-active properties analyzed. These studies provide insights into the physicochemical characteristics and potential applications of such compounds in industries requiring surfactants with specific properties (Yoshimura et al., 2006).
Safety And Hazards
Future Directions
The field of oxazole derivatives is a promising area of research in medicinal chemistry1. Future directions may include the synthesis of new oxazole derivatives and the exploration of their biological activities.
properties
IUPAC Name |
N-[2-hydroxy-2-(4-thiophen-3-ylphenyl)ethyl]-4-(2-methyl-1,3-oxazol-4-yl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O4S2/c1-15-24-21(13-28-15)17-6-8-20(9-7-17)30(26,27)23-12-22(25)18-4-2-16(3-5-18)19-10-11-29-14-19/h2-11,13-14,22-23,25H,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSTQACHVTUZHPA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CO1)C2=CC=C(C=C2)S(=O)(=O)NCC(C3=CC=C(C=C3)C4=CSC=C4)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-hydroxy-S-[4-(2-methyl-1,3-oxazol-4-yl)phenyl]-2-[4-(thiophen-3-yl)phenyl]ethane-1-sulfonamido |
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